molecular formula C19H11ClF3N5O2 B10798168 N-(3-chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide

N-(3-chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide

Cat. No.: B10798168
M. Wt: 433.8 g/mol
InChI Key: KPPYAXXEDYTONY-UHFFFAOYSA-N
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Description

OSM-S-271 is a compound belonging to the aminothienopyrimidine series, which has been explored for its potential in treating malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OSM-S-271 involves the construction of the thienopyrimidine scaffold. The process typically starts with the chlorinated thienopyrimidone, which undergoes lithiation and halogenation to introduce the desired functionality while maintaining workable yields. An amine is then introduced at the 4-position using ammonium hydroxide solution in a sealed tube at 120°C .

Industrial Production Methods

Industrial production methods for OSM-S-271 are not well-documented, as the compound is primarily synthesized for research purposes. the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

OSM-S-271 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different substituents on the thienopyrimidine scaffold.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

OSM-S-271 has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing other aminothienopyrimidine derivatives.

    Biology: It is studied for its potential biological activities, particularly its antimalarial properties.

    Medicine: Research focuses on its potential as a therapeutic agent for malaria.

    Industry: While primarily used in research, the compound’s derivatives may have industrial applications in developing new drugs.

Mechanism of Action

The mechanism of action of OSM-S-271 involves inhibiting the Plasmodium falciparum asparagine tRNA synthetase. This inhibition disrupts protein translation and activates the amino acid starvation response in the parasite, leading to its death . The compound forms a covalent adduct with the enzyme, preventing its normal function.

Comparison with Similar Compounds

Similar Compounds

    OSM-S-106: Another aminothienopyrimidine compound with similar antimalarial properties.

    TCMDC-135294: A structurally related compound identified from a GSK library.

Uniqueness

OSM-S-271 is unique due to its specific structural modifications, which enhance its activity against Plasmodium falciparum. The presence of certain functional groups, such as the meta sulfonamide, is crucial for its activity .

References

Properties

Molecular Formula

C19H11ClF3N5O2

Molecular Weight

433.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide

InChI

InChI=1S/C19H11ClF3N5O2/c20-12-2-1-3-13(8-12)25-18(29)15-9-24-10-16-26-27-17(28(15)16)11-4-6-14(7-5-11)30-19(21,22)23/h1-10H,(H,25,29)

InChI Key

KPPYAXXEDYTONY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=CN=CC3=NN=C(N23)C4=CC=C(C=C4)OC(F)(F)F

Origin of Product

United States

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